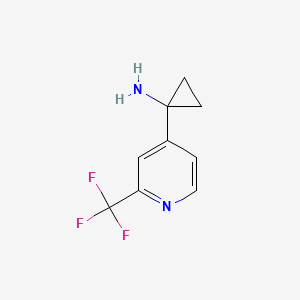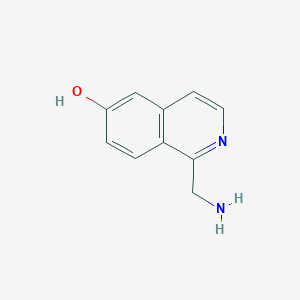
1-(2-(Trifluoromethyl)pyridin-4-YL)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Trifluoromethyl)pyridin-4-YL)cyclopropanamine is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated building blocks and specific reaction conditions to achieve the desired product . The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Trifluoromethyl)pyridin-4-YL)cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
1-(2-(Trifluoromethyl)pyridin-4-YL)cyclopropanamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological systems.
Medicine: The compound is investigated for its potential therapeutic applications and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(2-(Trifluoromethyl)pyridin-4-YL)cyclopropanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and interactions with enzymes and receptors. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-(Trifluoromethyl)pyridin-4-yl)piperazine: This compound has a similar trifluoromethyl-pyridine structure but with a piperazine moiety instead of cyclopropanamine.
(2-(Trifluoromethyl)pyridin-4-yl)methanol: This compound features a trifluoromethyl-pyridine structure with a methanol group.
Uniqueness
1-(2-(Trifluoromethyl)pyridin-4-YL)cyclopropanamine is unique due to the presence of the cyclopropanamine moiety, which imparts distinct chemical and biological properties. The trifluoromethyl group also enhances the compound’s stability and reactivity, making it valuable for various applications.
Propriétés
Numéro CAS |
1060810-99-2 |
|---|---|
Formule moléculaire |
C9H9F3N2 |
Poids moléculaire |
202.18 g/mol |
Nom IUPAC |
1-[2-(trifluoromethyl)pyridin-4-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)7-5-6(1-4-14-7)8(13)2-3-8/h1,4-5H,2-3,13H2 |
Clé InChI |
VGKKAMHFVUZJPJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC(=NC=C2)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B13125771.png)
![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13125776.png)







![N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide;hydrate](/img/structure/B13125828.png)



